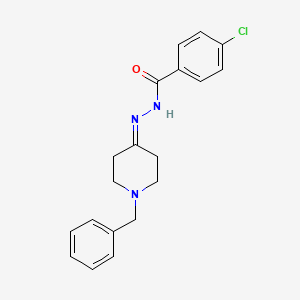![molecular formula C20H17ClN2O3S B5779471 N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide](/img/structure/B5779471.png)
N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide, also known as BCBH, is a chemical compound that has been studied for its potential use in scientific research. BCBH is a hydrazide derivative that has been synthesized through a multi-step process, which will be discussed in detail below.
作用機序
The exact mechanism of action of N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has been shown to selectively target cancer cells, while leaving healthy cells unaffected, which is a promising characteristic for potential anti-cancer therapies.
Biochemical and Physiological Effects:
Studies have shown that N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide has a range of biochemical and physiological effects, including anti-cancer and anti-tuberculosis activity. It has also been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of other diseases.
実験室実験の利点と制限
One of the main advantages of using N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide in lab experiments is its selectivity for cancer cells, which allows for targeted studies of cancer biology and potential therapies. However, N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide is relatively complex to synthesize and may not be readily available for all research groups. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide.
将来の方向性
There are several potential future directions for research on N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide. One area of interest is the development of more efficient and scalable synthesis methods, which would make N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide more widely available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide and its potential applications in cancer and tuberculosis treatment. Finally, there is potential for N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide to be used as a diagnostic tool for cancer detection, which could have important implications for early cancer detection and treatment.
合成法
The synthesis of N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide involves several steps, starting with the reaction of 4-(benzyloxy)-3-chlorobenzaldehyde and benzenesulfonylhydrazide in the presence of a base catalyst. This reaction produces the intermediate 4-(benzyloxy)-3-chlorobenzylidenebenzenesulfonylhydrazide, which is then treated with a reducing agent to form N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide. The overall synthesis process is relatively complex and requires careful attention to detail to ensure high yields and purity of the final product.
科学的研究の応用
N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide has also been investigated for its potential use in the treatment of tuberculosis, with promising results in animal studies. Additionally, N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide has been studied for its potential use as a diagnostic tool for detecting cancer cells, due to its ability to selectively bind to certain types of cancer cells.
特性
IUPAC Name |
N-[(E)-(3-chloro-4-phenylmethoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c21-19-13-17(11-12-20(19)26-15-16-7-3-1-4-8-16)14-22-23-27(24,25)18-9-5-2-6-10-18/h1-14,23H,15H2/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCFZIKZOQXYMO-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NNS(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/NS(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[4-(benzyloxy)-3-chlorophenyl]methylidene}benzenesulfonohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-bromophenyl)hydrazono]malononitrile](/img/structure/B5779396.png)


![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)

![N'-[(2-phenylvinyl)sulfonyl]benzohydrazide](/img/structure/B5779424.png)

![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)





![1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene](/img/structure/B5779496.png)